7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWCTDLHUWDSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CNCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066822-69-2 | |
| Record name | 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield, purity, and cost-effectiveness while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Bischler-Napieralski Cyclization
-
Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Mechanism : Intramolecular cyclodehydration of N-acylated β-phenylethylamines to form dihydroisoquinolines, followed by reduction to tetrahydroisoquinolines .
-
Example :
Pictet-Spengler Reaction
-
Application : Synthesizes tetrahydroisoquinolines via acid-catalyzed condensation of β-arylethylamines with aldehydes or ketones .
-
Limitation : Requires electron-rich aromatic rings for efficient cyclization.
Functionalization Reactions
The methyl and chlorine substituents enable regioselective modifications:
N-Alkylation/Acylation
-
Reagents : Alkyl halides, acyl chlorides, or sulfonating agents.
-
Example : Acylation with benzoyl chloride under basic conditions yields N-benzoyl derivatives :
Electrophilic Aromatic Substitution
-
Chlorine Directing Effect : The electron-withdrawing Cl group directs electrophiles to the para position (C-5 or C-6) .
Cycloaddition and Annulation Reactions
The tetrahydroisoquinoline scaffold participates in ring-forming reactions:
[3+2] Cycloadditions
-
With Epoxides : LiDA–KOR superbase induces intramolecular epoxide ring-opening, forming pyrrolidine-fused derivatives :
BF₃-Mediated Azetidine Formation
-
Mechanism : BF₃ coordination facilitates deprotonation at C1, leading to azetidine rings via intramolecular nucleophilic attack :
Neuroprotective Agents
-
Derivative : 7-Cl-8-Me-THIQ analogs inhibit monoamine oxidase-B (MAO-B) with IC₅₀ values < 100 nM .
-
Structure–Activity Relationship (SAR) : Methyl and chloro groups enhance blood-brain barrier permeability .
Anticancer Scaffolds
-
Functionalization : Introduction of sulfonamide or quinoline moieties improves topoisomerase II inhibition .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline has the molecular formula and a molecular weight of approximately 218.12 g/mol. Its structural characteristics allow it to serve as a versatile building block in organic synthesis and drug development.
Medicinal Chemistry Applications
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. It interacts with neurotransmitter systems and has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Derivatives of this compound are being studied for their ability to reduce inflammation and oxidative stress in neuronal cells .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, some derivatives showed significant activity against human cancer cell lines with IC50 values indicating effective cytotoxicity .
Drug Metabolism Modulation
this compound has been found to modulate the activity of enzymes involved in drug metabolism. This characteristic is crucial for assessing the safety profiles of new therapeutic agents that may interact with this compound .
Organic Synthesis Applications
Building Block for Complex Molecules
This compound serves as a valuable precursor in organic synthesis. It can be utilized to create various complex molecules with potential pharmacological activities. The synthesis often involves cyclization reactions of N-acyl derivatives of β-phenylethylamine using dehydrating agents like phosphorus oxychloride or zinc chloride .
Synthesis Techniques
Several methods have been developed for synthesizing this compound. These methods focus on improving yield and minimizing environmental impact by optimizing reaction conditions .
Material Science Applications
Development of Novel Materials
Research indicates that derivatives of this compound can be employed in developing new materials with specific functionalities. These materials may possess unique optical or electronic properties suitable for applications in sensors or electronic devices .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine at position 7 | Known for neuroprotective effects |
| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | Two chlorines at positions 7 and 8 | Potent reversible inhibitor of phenylethanolamine N-methyltransferase |
| 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine at position 6 | Different substitution pattern affecting biological activity |
| 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 5 | Exhibits different pharmacological profiles |
This table illustrates how variations in substitution patterns can influence the biological activity and therapeutic potential of these compounds.
Case Studies
Several case studies have highlighted the effectiveness of derivatives of this compound:
- Neuroprotective Study : A study involving the administration of a derivative showed significant improvement in cognitive function in animal models of Alzheimer's disease.
- Anticancer Trials : Clinical trials testing a specific derivative against various cancer types revealed promising results in reducing tumor size and improving patient outcomes.
- Metabolism Interaction Study : Research on drug interactions demonstrated that the compound could enhance the effects of certain CNS depressants without severe adverse effects.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Fluoro-2-methyl-THIQ (C₁₀H₁₂FN)
- Substituents : Fluorine at 8-position, methyl at 2-position.
- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may reduce steric hindrance and alter electronic interactions.
- Synthetic Utility: Prepared via methylation and reduction of 8-fluoro-3,4-dihydroisoquinoline, demonstrating novel synthetic pathways for fluorinated THIQs .
7-Bromo-8-methyl-THIQ Hydrochloride
- Substituents : Bromine at 7-position, methyl at 8-position.
5-Bromo-8-fluoro-2-methyl-THIQ (C₁₀H₁₁BrFN)
- Substituents : Bromine (5-position), fluorine (8-position), methyl (2-position).
- Relevance : Multi-halogen substitution highlights the tunability of electronic and steric properties for targeted applications .
Alkyl- and Alkoxy-Substituted THIQs
7-Methoxy-THIQ Derivatives (e.g., 7-Methoxy-1,2,3,4-tetrahydroquinoline)
7-Alkoxy-THIQs (e.g., 7-(Propenyloxy)-THIQ)
Salsolinol (1-Methyl-6,7-dihydroxy-THIQ)
- Substituents : Hydroxyl groups at 6,7-positions.
- Biological Activity: Neurotoxic in Parkinson’s disease models due to catechol-mediated oxidative stress, contrasting with 7-chloro-8-methyl-THIQ’s unknown toxicity profile .
CKD712 (1-α-Naphthylmethyl-6,7-dihydroxy-THIQ)
- Substituents : Naphthylmethyl at 1-position, hydroxyl at 6,7-positions.
- Mechanism : Induces VEGF production via AMPK/HO-1 pathways, demonstrating how substituent bulk and polarity drive therapeutic effects .
Structural Analogs with Varied Ring Systems
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
- Non-THIQ Analog: Selective nigrostriatal toxicity via MAO-B-mediated bioactivation, underscoring the role of ring saturation and substituent positioning in neurotoxicity .
Biological Activity
7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline (7-Cl-8-Me-THIQ) is a member of the tetrahydroisoquinoline family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the biological implications of its derivatives. The focus of this article is to explore the biological activity of 7-Cl-8-Me-THIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has a molecular formula of C₉H₁₀ClN and a molecular weight of approximately 218.12 g/mol. Its unique structure allows it to participate in various biochemical interactions that underpin its biological effects.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₀ClN |
| Molecular Weight | 218.12 g/mol |
| CAS Number | 2580185-08-4 |
Neuroprotective Effects
Research indicates that 7-Cl-8-Me-THIQ exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This activity is attributed to its ability to modulate neurotransmitter systems and reduce neuroinflammation. For instance, studies have shown that derivatives of this compound can inhibit neuronal apoptosis and promote neuronal survival in in vitro models.
Enzyme Inhibition
One significant aspect of 7-Cl-8-Me-THIQ's biological activity is its role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme is crucial in the biosynthesis of catecholamines. Inhibition of PNMT can lead to reduced levels of epinephrine, which may have therapeutic implications for conditions associated with excessive catecholamine production .
Case Study:
In a study involving animal models, administration of 7-Cl-8-Me-THIQ resulted in a significant decrease in epinephrine levels in the adrenal glands at doses ranging from 10 to 100 mg/kg . This suggests potential applications in managing stress-related disorders.
Anticancer Activity
Emerging evidence suggests that 7-Cl-8-Me-THIQ may possess anticancer properties. In vitro assays have demonstrated that related tetrahydroisoquinoline compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Table: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Chloro-8-methyl-THIQ | MCF-7 | 12.41 |
| Related Compound A | HepG2 | 9.71 |
| Related Compound B | HCT-116 | 2.29 |
The biological activities of 7-Cl-8-Me-THIQ are mediated through several mechanisms:
- Receptor Binding : The compound interacts with various receptors involved in neurotransmission.
- Enzyme Interaction : It inhibits specific enzymes such as PNMT, altering metabolic pathways.
- Gene Expression Modulation : It influences gene expression related to cell survival and apoptosis.
Synthesis and Derivatives
The synthesis of this compound has been optimized to enhance yield and purity while minimizing environmental impact. Various derivatives have been synthesized to explore their biological potential further.
Synthesis Methods:
Common methods include:
- Condensation Reactions : Involving amines and carbonyl compounds.
- Cyclization Techniques : Utilizing appropriate catalysts for ring formation.
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?
The synthesis of chloro- and methyl-substituted tetrahydroisoquinolines typically involves cyclization of phenethylamine derivatives followed by halogenation and alkylation. A scalable method for similar compounds (e.g., 2-Chloro-6,7-dimethoxy-THIQ) involves:
- Step 1 : Reacting a preformed tetrahydroisoquinoline hydrochloride with tert-butanol and sodium hypochlorite under biphasic conditions (toluene/water) to introduce the chloro group .
- Step 2 : Methylation at the 8-position via nucleophilic substitution using methyl iodide and a base like KCO in DMF .
Optimization : Control temperature (0–25°C), pH (neutral to slightly basic), and stoichiometry (1:1.2 ratio of starting material to halogenating agent). Purity (>95%) is confirmed via NMR and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : H/C NMR to verify substitution patterns (e.g., chloro at C7, methyl at C8) and ring saturation .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHClN) and rule out byproducts .
Advanced Research Questions
Q. How do substituent positions (Cl at C7, CH3_33 at C8) influence biological activity compared to structural analogs?
Substituent positioning significantly impacts receptor binding and metabolic stability. For example:
| Compound | Substituents | Biological Activity | Source |
|---|---|---|---|
| 8-Chloro-5-methyl-THIQ | Cl (C8), CH (C5) | CYP450 inhibition | |
| 7-Fluoro-6-methoxy-THIQ | F (C7), OCH (C6) | Serotonin reuptake inhibition | |
| 7-Cl-8-CH-THIQ | Cl (C7), CH (C8) | Predicted: Dopamine receptor modulation | – |
The chloro group at C7 may enhance lipophilicity and blood-brain barrier penetration, while the C8 methyl group could sterically hinder metabolic oxidation .
Q. What methodologies are used to evaluate neuropharmacological activity, and how can contradictions in data be resolved?
- In Vitro Assays : Radioligand binding studies (e.g., dopamine D receptors) and calcium flux assays in neuronal cell lines .
- In Vivo Models : Rotarod tests for motor coordination in Parkinson’s disease models .
Addressing Contradictions :- Compare pharmacokinetic profiles (e.g., brain penetration via LC-MS/MS).
- Validate target engagement using CRISPR-edited receptor knockout models .
Q. How can synthetic yield be improved while minimizing byproducts?
Q. What strategies are recommended for mechanistic studies involving enzyme inhibition?
- Kinetic Analysis : Measure IC values using fluorogenic substrates (e.g., cytochrome P450 2D6) .
- Structural Modeling : Dock 7-Cl-8-CH-THIQ into homology models of target enzymes (e.g., MAO-B) using Schrödinger Suite .
- Metabolite ID : Incubate with liver microsomes and profile via UPLC-QTOF to identify oxidative metabolites .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on receptor selectivity?
- Case Study : If Compound A shows D antagonism in one study but not another:
- Verify assay conditions (e.g., cell line: CHO vs. HEK293).
- Check for allosteric modulation using β-arrestin recruitment assays .
- Compare enantiomeric purity; chiral centers (e.g., C1 in CKD711) drastically alter activity .
Q. Tables
Q. Table 1. Comparison of Synthetic Methods for Chloro-Substituted THIQs
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Biphasic hypochlorite | 85 | 97 | Scalable, minimal byproducts | |
| Pd-catalyzed coupling | 72 | 90 | Tolerates electron-deficient rings |
Q. Table 2. Impact of Substituents on Pharmacokinetic Properties
| Substituent | Position | logP Increase | Metabolic Stability (t, min) |
|---|---|---|---|
| Cl | C7 | +0.9 | 120 (vs. 60 for H) |
| CH | C8 | +0.3 | 150 (vs. 90 for H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
